N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a compound with significant interest in both organic chemistry and medicinal research. It belongs to a class of compounds known as guanidines, which are characterized by the presence of the guanidine functional group. This compound is particularly noted for its unique structure, which includes a dithiazole ring, contributing to its potential biological activities and applications in various fields.
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can be classified as follows:
The synthesis of N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves the reaction of diphenylguanidine with a dithiazole derivative. The reaction conditions often include solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction efficiency.
The general synthetic route can be outlined as follows:
The molecular structure of N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine features:
| Property | Value |
|---|---|
| CAS No. | 75350-99-1 |
| Molecular Formula | C15H12N4S3 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 1,2-diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
| InChI Key | YFFCRAPOYVIPLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=NC(=S)SS3 |
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The products formed depend on the specific reaction type and conditions applied.
The mechanism of action for N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Current research indicates that it may affect proteins involved in cell signaling pathways and metabolic processes.
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically appears as a solid at room temperature.
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | >99% (HPLC) |
| Storage Conditions | Cool and dark place |
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine has various applications in scientific research:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications.
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 73545-11-6
CAS No.: 19449-30-0
CAS No.: 42201-43-4